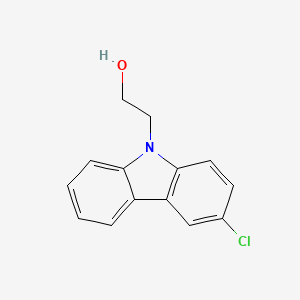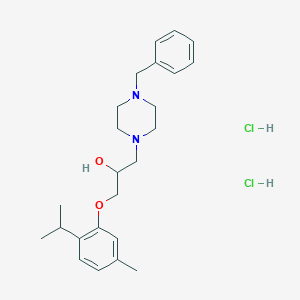![molecular formula C22H28ClNO2 B5065926 4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol](/img/structure/B5065926.png)
4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol is a complex organic compound with a unique structure that includes a chlorinated phenol group, a piperidine ring, and a phenylpropyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylpropyl Side Chain: The phenylpropyl group can be introduced through a Friedel-Crafts alkylation reaction.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction.
Chlorination of the Phenol Group: The final step involves the chlorination of the phenol group using a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may also involve the use of continuous flow reactors and other advanced technologies to enhance efficiency.
化学反应分析
Types of Reactions
4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The phenylpropyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The chlorine atom on the phenol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of substituted phenol derivatives.
科学研究应用
4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The phenylpropyl side chain may interact with specific receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Cellular Signaling: The compound may influence cellular signaling pathways, leading to changes in cell behavior.
相似化合物的比较
4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol can be compared with other similar compounds, such as:
4-Chloro-2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenol: Lacks the phenylpropyl side chain, which may result in different biological activity.
2-[[4-(Hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol: Lacks the chlorine atom, which may affect its reactivity and interactions.
4-Chloro-2-[[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]methyl]phenol: Has a shorter side chain, which may influence its properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO2/c23-20-8-9-21(26)19(15-20)16-24-13-11-22(17-25,12-14-24)10-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-9,15,25-26H,4,7,10-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVIUGDQZUAWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)CO)CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-bromo-4-chloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5065851.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5065859.png)
![1,2-dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5065866.png)
![N-(4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B5065874.png)
![5-{[3,5-bis(benzoylamino)benzoyl]amino}isophthalic acid](/img/structure/B5065876.png)
![N-(pyridin-2-ylmethyl)-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide](/img/structure/B5065879.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5065882.png)
![[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid](/img/structure/B5065890.png)
![4-[2-(3,5-DI-Tert-butyl-4-fluorobenzenesulfonyl)ethyl]pyridine](/img/structure/B5065897.png)

![3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B5065908.png)
![3-(2-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5065927.png)
![(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5065935.png)

